molecular formula C11H11N3O B12989398 6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde

Cat. No.: B12989398
M. Wt: 201.22 g/mol
InChI Key: KWDFEHBTJMVTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a cyclopropyl group and a methyl group attached to specific positions on the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolopyridine core . Subsequent functionalization steps introduce the cyclopropyl and methyl groups under specific reaction conditions, such as refluxing in acetic acid or using phosphorus oxychloride as a reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.

    Reduction: 6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to the presence of the cyclopropyl group and the carbaldehyde functional group, which confer distinct reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-14-11-9(5-12-14)8(6-15)4-10(13-11)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

KWDFEHBTJMVTGR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.